molecular formula C15H19NO3 B11856397 Tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate

Tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate

Cat. No.: B11856397
M. Wt: 261.32 g/mol
InChI Key: YPXYLFPFOIFVRW-UHFFFAOYSA-N
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Description

tert-Butyl 5-formyl-6-methylisoindoline-2-carboxylate is a synthetic organic compound featuring an isoindoline core substituted with a formyl group at position 5, a methyl group at position 6, and a tert-butyl ester at position 2. The tert-butyl ester group enhances stability during synthetic processes, while the formyl group provides a reactive site for further functionalization, such as nucleophilic additions or condensations .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 5-formyl-6-methyl-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C15H19NO3/c1-10-5-11-7-16(14(18)19-15(2,3)4)8-12(11)6-13(10)9-17/h5-6,9H,7-8H2,1-4H3

InChI Key

YPXYLFPFOIFVRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1C=O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and receptor-ligand interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity Highlights Applications
This compound* C15H19NO3 261.3 Formyl, Methyl, tert-Butyl ester Formyl enables nucleophilic additions; ester cleaved under acidic conditions Pharmaceutical intermediate, organic synthesis
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C17H25NO4 307.4 Hydroxymethyl, Methoxyphenyl Hydroxyl group allows derivatization; stable ester Medicinal chemistry R&D
tert-Butyl 5-aminoisoindoline-2-carboxylate C13H18N2O2 234.3 Amino Nucleophilic amino group for acylation Drug synthesis intermediate
Compound 275 (Patent-derived) C31H32F6N2O5 638.6 Methoxy, Trifluoromethyl Bulky substituents improve metabolic stability High-affinity receptor binding

*Hypothetical molecular formula and weight based on structural analogs.

Reactivity and Stability

  • Formyl vs. Amino Groups: The formyl group in the target compound is electrophilic, facilitating reactions like Schiff base formation, whereas the amino group in tert-butyl 5-aminoisoindoline-2-carboxylate () is nucleophilic, enabling acylation or alkylation .
  • tert-Butyl Ester Stability : All compounds share the tert-butyl ester, which resists nucleophilic attack but is cleaved under strong acidic conditions. This contrasts with methyl or ethyl esters, which are more labile in basic environments .
  • In contrast, trifluoromethyl groups in Compound 275 () enhance lipophilicity and electron-withdrawing effects, improving receptor binding .

Biological Activity

Tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 264916-06-5

Synthesis

The synthesis of this compound typically involves the reaction of isoindoline derivatives with tert-butyl esters under controlled conditions. The synthetic pathway often includes key steps such as formylation and subsequent esterification to yield the desired product.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown promising results against various bacterial strains, particularly gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 μg/mL
Escherichia coli64 μg/mL

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly in combating resistant strains.

Antioxidant Activity

In vitro assays have demonstrated that this compound exhibits significant antioxidant activity. The compound's ability to scavenge free radicals is attributed to its structural features, which allow it to donate electrons effectively.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various isoindoline derivatives, including this compound. The study reported that this compound displayed low nanomolar inhibition against bacterial DNA gyrase, indicating its mechanism of action may involve targeting bacterial replication processes .

Metabolic Stability Assessment

Research has shown that compounds containing a tert-butyl group often face challenges related to metabolic stability. A comparative analysis indicated that modifying the tert-butyl group in similar compounds could enhance their metabolic stability and bioavailability . This suggests that further optimization of this compound could improve its pharmacokinetic properties.

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